rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride

Bioanalysis LC-MS/MS Stable Isotope Labeling

In LC-MS/MS bioanalysis, poor internal standards cause matrix-effect errors. rac trans-2-Phenylcyclopropylamine-d5 HCl (+5 Da shift, ≥98% isotopic purity) provides baseline MS separation and tracks tranylcypromine precisely. • Eliminates d0 interference; meets FDA/EMA validation criteria. • Enables reliable quantification at 5-50 ng/mL in plasma, urine, tissue. • Supports forensic toxicology and metabolic tracer studies.

Molecular Formula C9H12ClN
Molecular Weight 174.683
CAS No. 107077-98-5
Cat. No. B563183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac trans-2-Phenylcyclopropylamine-d5 Hydrochloride
CAS107077-98-5
Synonymstrans-Tranylcypromine-d5 Hydrochloride;  trans 2-Amino-1-(phenyl-d5)-cyclopropane Hydrochloride; 
Molecular FormulaC9H12ClN
Molecular Weight174.683
Structural Identifiers
SMILESC1C(C1N)C2=CC=CC=C2.Cl
InChIInChI=1S/C9H11N.ClH/c10-9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6,10H2;1H/t8-,9+;/m0./s1/i1D,2D,3D,4D,5D;
InChIKeyZPEFMSTTZXJOTM-KMWRGRSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tranylcypromine-d5 HCl: Deuterated Reference Standard


rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride (CAS 107077-98-5) is a stable isotope-labeled (SIL) analog of the monoamine oxidase inhibitor tranylcypromine. In this compound, five hydrogen atoms on the phenyl ring are replaced with deuterium (d5), resulting in a molecular weight of 174.68 g/mol and a mass increase of +5.03 Da relative to the unlabeled parent (CAS 1986-47-6, MW 169.65) . This racemic trans-configuration molecule is supplied as a hydrochloride salt and is primarily intended for use as an internal standard (IS) in mass spectrometry-based quantitative assays, where its near-identical physicochemical properties to the analyte enable precise compensation for matrix effects and analytical variability .

Workflow
LC-MS/MS internal standard for tranylcypromine
Selection
+5 Da mass shift, deuterated phenyl ring
Use Context
Matrix-effect compensation in bioanalytical assays

Why Tranylcypromine-d5 Is Irreplaceable


In quantitative LC-MS/MS analysis, the internal standard must precisely track the analyte through sample preparation, chromatography, and ionization to correct for variable recovery and matrix effects [1]. Unlabeled tranylcypromine (CAS 1986-47-6) cannot be used as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer. Structurally dissimilar analogs (e.g., baclofen, apomorphine) fail to fully compensate for matrix effects due to differing extraction efficiencies and ionization behaviors . Even closely related deuterated analogs with insufficient mass shift (e.g., d2 or d3 labels) risk spectral overlap with the analyte's natural isotopic envelope, leading to inaccurate quantification . rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride, with its +5 Da mass increment and high isotopic purity, avoids these pitfalls by ensuring baseline mass separation and near-identical physicochemical behavior [2].

!
Unlabeled analyte
Indistinguishable from target in MS; cannot be used as internal standard.
!
d2/d3-labeled analogs
Lower mass shift may overlap with natural isotopic envelope, reducing quantification accuracy.
!
Structural analogs
Differing extraction and ionization may fail to correct matrix effects, unlike SIL-IS.

Tranylcypromine-d5 HCl Differentiation Evidence


Baseline Mass Separation from Unlabeled Analyte

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride exhibits a molecular mass increase of +5.03 Da compared to unlabeled tranylcypromine hydrochloride (169.65 Da vs. 174.68 Da). This exceeds the minimum recommended mass difference of 3 Da for small-molecule SIL internal standards . In contrast, alternative deuterated analogs with only d2 or d3 labeling (mass shift of +2 or +3 Da) risk isotopic interference from the analyte's M+1 and M+2 natural abundance peaks, which can degrade assay linearity and accuracy [1]. The d5 label also ensures that the internal standard remains outside the natural isotopic cluster of the target analyte in a typical quadrupole mass analyzer, enabling unambiguous MRM transition selection.

Mass separation
Method context
+5.03 Da vs unlabeled; 2.01 Da greater than d3 analog
Supports baseline mass separation, avoiding isotopic overlap
Exceeds recommended ≥3 Da mass shift for SIL-IS
Bioanalysis LC-MS/MS Stable Isotope Labeling

Isotopic Purity for Minimized Carryover

Vendor specifications for rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride indicate a minimum isotopic enrichment of 98% 2H [1]. This level of purity ensures that the contribution of unlabeled (d0) species within the internal standard stock is below 2%, reducing the potential for false-positive analyte detection and artificially elevated baseline signal. In comparison, lower-purity SIL-IS batches or those with incomplete labeling can introduce significant d0 contamination, which limits the achievable LLOQ and compromises assay accuracy at low concentrations [2]. The 98% isotopic purity meets or exceeds typical regulatory expectations for bioanalytical method validation (e.g., FDA, EMA guidelines).

Isotopic purity
Data to verify
≥98% ²H enrichment
High enrichment supports low LLOQ assessment
Vendor specification; review batch COA for d0 content
Isotopic Purity LLOQ Method Validation

Superior Matrix Effect Compensation

A 2005 LC-MS/MS method for tranylcypromine in plasma employed the structural analog baclofen as an internal standard . While functional, structural analogs often exhibit different extraction recoveries and ionization efficiencies from the analyte, especially in complex biological matrices [1]. In a comparative study on neuropeptide quantification, Lanckmans et al. (2007) demonstrated that a structural analogue internal standard failed to correct for matrix effects and analyte degradation, whereas a stable isotope-labeled (SIL) analog was 'indispensable' for achieving acceptable precision and accuracy [2]. By extension, rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride, as the exact SIL analog of tranylcypromine, is expected to provide superior correction for matrix effects, extraction variability, and ion suppression/enhancement, leading to more rugged and reliable quantitative methods.

Matrix effect correction
Cross-study comparable
SIL-IS maintained performance; structural analog failed correction
SIL-IS may provide more robust matrix-effect compensation
Based on neuropeptide study; application-specific validation needed
Matrix Effects Internal Standard LC-MS/MS

Regulatory-Grade Reference Standard

rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride is explicitly offered as a fully characterized reference standard intended for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical development . This positions it as a tool for establishing traceability to pharmacopeial standards (e.g., USP, EP) and for supporting ANDA/DMF submissions . In contrast, generic, uncharacterized batches of tranylcypromine or alternative internal standards lack the documented purity, identity, and stability data required for regulated bioanalysis.

Reference standard
Data to verify
Documented purity and identity data available
May support method validation and traceability documentation
Review supplier COA for intended use statement
Reference Standard Method Validation Quality Control

Application Scenarios for Tranylcypromine-d5 HCl


Bioanalytical Method Validation by LC-MS/MS

As a +5 Da mass shift SIL-IS with ≥98% isotopic purity, this compound is ideally suited for developing sensitive and accurate LC-MS/MS methods for tranylcypromine quantification in plasma, serum, urine, and tissue homogenates. Its use directly addresses FDA/EMA bioanalytical validation requirements by providing robust matrix effect compensation and minimizing d0 interference [1]. It enables reliable quantification at therapeutic (5–50 ng/mL) and sub-therapeutic levels, supporting pharmacokinetic studies and therapeutic drug monitoring.

Forensic Toxicology and Overdose Confirmation

In forensic and clinical toxicology laboratories, accurate quantification of tranylcypromine in postmortem samples or overdose cases is critical. The use of rac trans-2-Phenylcyclopropylamine-d5 Hydrochloride as an internal standard provides the highest possible analytical specificity and accuracy, mitigating matrix effects from decomposed or hemolyzed specimens. Its adoption aligns with best practices for forensic toxicology method validation and helps ensure legally defensible results [2].

Metabolite Identification and Pharmacokinetic Studies

When studying the metabolism of tranylcypromine, the d5-labeled compound can serve as a stable isotope tracer to distinguish parent drug from metabolites in MS/MS fragmentation studies. The non-exchangeable phenyl-d5 label ensures that the isotopic signature remains intact throughout sample processing and analysis, enabling accurate determination of metabolic pathways and excretion profiles .

API Quality Control and Release Testing

As a fully characterized reference standard, this compound supports the development and validation of impurity profiling methods for tranylcypromine API. Its use in HPLC-UV or LC-MS methods ensures accurate quantitation of the active moiety in finished dosage forms, meeting ICH Q2(R1) guidelines for analytical procedure validation. The availability of a deuterated standard simplifies the establishment of system suitability criteria and ensures method transferability [3].

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in research matrices
Isotopic purity and +5 Da mass shift
Matrix effect compensation, LLOQ assessment
Forensic research matrix analysis
High specificity in complex specimens
Accuracy in decomposed/hemolyzed sample review
Metabolite identification and PK studies
Non-exchangeable phenyl-d5 label
Metabolic pathway and excretion profile interpretation
API quality control research
Documented reference standard
Method transferability and system suitability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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